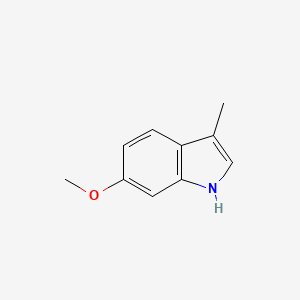

6-methoxy-3-methyl-1H-indole

描述

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. mdpi.combohrium.com This "privileged scaffold" is prevalent in a vast number of natural products and synthetic compounds, demonstrating a wide array of biological activities. nih.govjchr.org Its structural versatility allows for modifications that lead to compounds targeting diverse biological pathways, making it invaluable in the development of new therapeutic agents. mdpi.comresearchgate.net

Many significant biomolecules are built upon the indole core. Tryptophan, an essential amino acid, serves as a precursor for numerous indole-containing substances. bohrium.compurkh.com Neurotransmitters like serotonin, which regulates mood and sleep, and the hormone melatonin (B1676174), which governs circadian rhythms, both feature the indole moiety as essential to their biological function. mdpi.com

In pharmacology, indole derivatives have been developed into crucial medicines. For instance, the anti-inflammatory drug indomethacin (B1671933), the anticancer agents vincristine (B1662923) and vinblastine, and the antihypertensive drug reserpine (B192253) all contain the indole structure. nih.govnih.gov The ability of the indole scaffold to interact with a multitude of receptors and enzymes, including protein kinases and tubulin, has cemented its importance in modern drug development, with ongoing research exploring its potential against cancer, inflammation, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov

Overview of Methoxy-Substituted Indoles in Academic Investigation

The addition of methoxy (B1213986) groups to the indole scaffold is a significant strategy in synthetic and medicinal chemistry. chim.it Methoxy substituents are electron-donating, which enhances the electron-rich nature of the indole ring system. This increased activation can lead to diverse and sometimes unusual reactivity, enabling a broader range of chemical functionalizations and diversifying the regiochemical behavior of the indole core. chim.it

Many naturally occurring, biologically active indoles feature methoxy groups. chim.it Academic research has shown that the presence and position of these groups can significantly influence a molecule's biological profile. chim.itresearchgate.net For example, studies on various methoxyindoles have revealed their roles as agonists and antagonists of the human Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental stimuli. nih.gov Specifically, compounds like 7-methoxyindole (B1360046) have been identified as efficacious agonists of this receptor. nih.gov

Furthermore, methoxy-substituted indoles have been investigated for a wide spectrum of potential therapeutic applications. Research has covered their activity as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. chim.it For instance, 5-methoxyindole (B15748), a chemical homolog of melatonin, has demonstrated strong activity against the phytopathogenic fungus Fusarium graminearum. mdpi.com The synthesis of various methoxyindole derivatives, such as 2,3-diphenyl-5-methoxyindoles and 1-methoxyindole-based chalcones, is an active area of investigation aimed at discovering novel compounds with specific biological effects. researchgate.netkoreascience.kr

Scope and Research Imperatives for 6-Methoxy-3-methyl-1H-indole

The specific compound, this compound, also known as 3-methyl-6-methoxyindole, combines the key structural features of a methyl group at the C3 position and a methoxy group at the C6 position of the indole ring. The C3 position is a common site for substitution in biologically active indoles. impactfactor.org The presence of the methyl group at this position, as seen in the well-studied tryptophan metabolite skatole (3-methylindole), is known to influence biological activity, including interaction with the Aryl Hydrocarbon Receptor. nih.gov

The methoxy group at the C6 position activates the benzene portion of the indole ring, influencing its electronic properties and potential interactions with biological targets. Research on related compounds suggests that substitutions at this position are critical. For instance, studies involving substituted indoles have shown that groups at the C5 and C6 positions can affect reactivity and yield in synthetic reactions. rsc.org

While extensive research exists for the broader classes of methyl- and methoxyindoles, dedicated studies focusing specifically on the combined structure of this compound are less prevalent. The imperative for future research lies in elucidating the unique chemical reactivity and biological profile conferred by this specific substitution pattern. Key research questions would include its synthesis, its potential as a precursor for more complex molecules, and its activity in various biological assays to determine its potential as a modulator of targets like the Aryl Hydrocarbon Receptor or other enzyme systems. Investigating derivatives, such as the halogenated version 4-Bromo-6-methoxy-3-methyl-1H-indole, also points to the utility of this scaffold in building more complex and potentially active molecules. bldpharm.com

Data Tables

Table 1: Physical and Chemical Properties of Selected Methoxyindoles

| Compound Name | CAS Number | Molecular Formula | Physical Form |

| 6-Methoxy-1H-indole-3-carbaldehyde | 70555-46-3 | C₁₀H₉NO₂ | Pale-yellow to Yellow-brown Solid |

| This compound | 2400-36-4 | C₁₀H₁₁NO | Not specified |

| Methyl 6-methoxy-1H-indole-3-carboxylate | Not specified | Not specified | Not specified |

Data sourced from publicly available chemical databases. guidechem.comchemicalbook.comsigmaaldrich.comglpbio.com

Table 2: Research Context of Related Indole Compounds

| Compound/Class | Research Area | Key Findings | Reference |

| 3-Methylindole (B30407) (Skatole) | Aryl Hydrocarbon Receptor (AhR) Modulation | Partial agonist of human AhR; induces CYP1A1, CYP1A2, and CYP1B1. | nih.gov |

| 5-Methoxyindole | Antifungal Activity | Shows strong adverse activity against Fusarium graminearum by inhibiting growth and inducing cell death. | mdpi.com |

| Methoxy-activated indoles | General Biological Activity | Investigated for anticancer, anti-HIV, antibacterial, antioxidant, and anti-inflammatory properties. | chim.it |

| 7-Methoxyindole | Aryl Hydrocarbon Receptor (AhR) Modulation | Identified as an efficacious agonist of human AhR. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMGVUHULSBVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315977 | |

| Record name | 6-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2400-36-4 | |

| Record name | NSC298333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Bioproduction of 6 Methoxy 3 Methyl 1h Indole and Its Derivatives

Isolation from Natural Sources

The isolation of 6-methoxy-3-methyl-1H-indole and its related structures has been documented from diverse biological and environmental sources, ranging from terrestrial plants to soil bacteria and marine organisms.

Derivatives of this compound have been successfully isolated from both flora and microorganisms. A notable example is the isolation of 6-methoxy-3-(3-methyl-1-oxo-2-butenyl) 1H-indole from the rhizomes of Cimicifuga heracleifolia, a perennial herb belonging to the Ranunculaceae family. nih.gov This plant is a source for a traditional Chinese medicine, indicating a long-history of human interaction with its chemical constituents. nih.gov

In the microbial realm, the soil bacterium Bacillus toyonensis (isolate OQ071612) has been identified as a producer of 6-methoxy-1H-indole-2-carboxylic acid , a related derivative. nih.govmdpi.com This discovery highlights soil ecosystems as a valuable reservoir for novel bioactive compounds. The genus Bacillus is well-regarded as a source of beneficial bioactive metabolites. mdpi.com

The broader family of indole (B1671886) alkaloids is widely distributed, particularly in marine environments. Marine-sourced bacteria and fungi are rich producers of these compounds. nih.gov For instance, various indole derivatives have been found in organisms isolated from marine sediments and sponges, including species of Streptomyces, Acinetobacter, and Penicillium. nih.gov While not a direct isolation of the target compound, this context underscores the chemical diversity of indole structures in nature. mdpi.com

Table 1: Examples of Naturally Occurring 6-Methoxy-Indole Derivatives and Their Sources

| Compound Name | Natural Source | Biological Entity/Environmental Context |

| 6-methoxy-3-(3-methyl-1-oxo-2-butenyl) 1H-indole | Cimicifuga heracleifolia | Terrestrial Plant (Rhizomes) nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid | Bacillus toyonensis OQ071612 | Soil Bacterium nih.govmdpi.com |

| 6-Bromo-1H-indole-3-carboxylic acid methyl ester | Thorectandra sp. / Smenospongia sp. | Marine Sponge nih.gov |

| 6-OMe-7′,7″-dichorochromopyrrolic acid | Streptomyces sp. | Deep-sea Marine Bacterium nih.gov |

The isolation of indole derivatives from their natural sources involves a multi-step process of extraction and purification. The initial step is typically a solvent extraction to separate the compounds of interest from the raw biomass. For the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis, ethyl acetate (B1210297) was used to extract the metabolite from the culture broth. mdpi.com

Following extraction, chromatographic techniques are essential for purifying the target compound.

Column Chromatography: This is a fundamental purification technique. Silica gel column chromatography was employed to purify the crude extract from Bacillus toyonensis. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the purification, identify the fractions containing the desired compound, and confirm purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is often the method of choice. A reverse-phase (RP) HPLC method has been described for the separation of the related compound 6-methoxy-1H-indole, using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Once a pure compound is isolated, its structure is elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Table 2: Methodologies for Isolation and Purification of Indole Derivatives

| Methodology | Purpose | Example Application |

| Solvent Extraction (e.g., Ethyl Acetate) | Initial separation of metabolites from biomass/culture. | Extraction of 6-methoxy-1H-indole-2-carboxylic acid from B. toyonensis. mdpi.com |

| Silica Gel Column Chromatography | Bulk purification of the crude extract. | Purification of indole derivatives from microbial cultures. mdpi.com |

| Thin-Layer Chromatography (TLC) | Monitoring purification and assessing purity. | Used to identify active fractions during purification. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification, analysis, and quantification. | Separation of 6-methoxy-1H-indole on a Newcrom R1 reverse-phase column. sielc.com |

| Spectroscopic Analysis (NMR, MS) | Structural identification and elucidation. | Identification of 6-methoxy-1H-indole-2-carboxylic acid. mdpi.com |

Specific Biological Entities and Environmental Contexts of Isolation

Biosynthetic Pathways and Precursors in Biological Systems

The biosynthesis of indole alkaloids, including this compound, originates from a common precursor: the aromatic amino acid L-tryptophan . chim.itnih.gov In many bacterial species, the enzyme tryptophanase catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia. nih.govfrontiersin.org This reaction is a primary source of the indole scaffold in nature. nih.govresearchgate.net

Once the core indole ring is formed, it undergoes various enzymatic modifications to generate the vast diversity of indole derivatives observed in nature. These modifications include:

Methylation: The methyl group at the C-3 position, as seen in 3-methyl-indole, can be added through the action of methyltransferase enzymes. Fungal cultures, such as Psilocybe coprophila, have been shown to biotransform tryptophan into 3-methyl-indole. researchgate.net

Hydroxylation and Methoxylation: The formation of methoxy (B1213986) groups typically involves a two-step process. First, a hydroxyl group is introduced onto the indole ring, a reaction often catalyzed by cytochrome P450 monooxygenases . nih.govplos.org Subsequently, an O-methyltransferase enzyme transfers a methyl group to the hydroxyl moiety, forming the methoxy group.

Table 3: Key Precursors and Enzymes in Indole Biosynthesis

| Component | Class/Type | Role in Biosynthesis |

| L-Tryptophan | Amino Acid | Primary precursor for the indole ring. nih.govfrontiersin.org |

| Tryptophanase | Enzyme | Catalyzes the conversion of tryptophan to indole in bacteria. nih.gov |

| Cytochrome P450s | Enzyme (Oxidase) | Catalyze hydroxylation of the indole ring, a precursor to methoxy groups. nih.gov |

| Methyltransferases | Enzyme | Catalyze the addition of methyl groups to the ring or hydroxyl groups. |

Biotransformation and Production Optimization in Microbial Systems

Biotransformation, the use of microbial systems to carry out chemical modifications, is a powerful strategy for producing complex molecules like this compound and its derivatives. Microorganisms can convert simple, readily available precursors into high-value indole products. researchgate.net

A prime example is the production of 6-methoxy-1H-indole-2-carboxylic acid by Bacillus toyonensis. mdpi.com Researchers have applied statistical optimization techniques, specifically Response Surface Methodology (RSM) , to significantly enhance the production yield. nih.gov By systematically varying nutritional and environmental factors, the optimal conditions for metabolite production were identified. The study found that a medium containing starch (5 g/L) and peptone (5 g/L), with an agitation rate of 150 rpm, a pH of 6, and a temperature of 40°C, led to a 3.49-fold increase in the production of the antifungal metabolite. nih.govmdpi.com

Other microbial systems have also been explored for indole biotransformation. Enterobacter sp. M9Z can convert indole and its derivatives, such as 5-methoxyindole (B15748), into various substituted indigo (B80030) pigments. researchgate.net Similarly, a phenol (B47542) hydroxylase from Arthrobacter sp. W1 has been characterized for its ability to transform indoles into indigoids, demonstrating the catalytic potential of microbial enzymes for modifying the indole core. plos.org

Table 4: Microbial Biotransformation and Production Optimization of Indole Derivatives

| Microbial System | Transformation / Product | Optimization Details |

| Bacillus toyonensis OQ071612 | Produces 6-methoxy-1H-indole-2-carboxylic acid. mdpi.com | Optimized via RSM. Optimal conditions: 5 g/L starch, 5 g/L peptone, pH 6, 40°C, 150 rpm. Resulted in a 3.49-fold yield increase. nih.govmdpi.com |

| Enterobacter sp. M9Z | Converts 5-methoxyindole and others into indigoids. researchgate.net | Optimization of indole, naphthalene, and yeast extract concentrations led to a maximal indigo yield of 68.1 mg/L. researchgate.net |

| Arthrobacter sp. W1 | Transforms indoles to various indigoid pigments via a phenol hydroxylase. plos.org | The study focused on characterizing the novel enzyme and its products. plos.org |

| Psilocybe coprophila | Biotransforms tryptophan to 3-methyl-indole. researchgate.net | Demonstrates fungal capacity for indole modification. researchgate.net |

Synthetic Methodologies for 6 Methoxy 3 Methyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger)

Classical methods for indole synthesis have been widely employed for the preparation of methoxy-activated indoles. chim.it Among these, the Fischer, Bischler, and Hemetsberger syntheses are the most common. chim.it

The Fischer indole synthesis is a prominent method that involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-methoxy-3-methyl-1H-indole, this would typically involve the reaction of 4-methoxyphenylhydrazine with acetone (B3395972). The reaction proceeds through a hydrazone intermediate, which then undergoes an acid-catalyzed rearrangement and cyclization to form the indole ring. However, the Fischer indole synthesis of methoxy-substituted phenylhydrazones can sometimes lead to abnormal products due to cyclization on the side of the methoxy (B1213986) group. nih.gov A combination of Fischer indole synthesis and oximation has been used in a one-pot reaction to produce 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime. sioc-journal.cn

The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.org While historically significant, its application has been limited by harsh reaction conditions and often low yields. wikipedia.org Modern modifications, such as using microwave irradiation, have been developed to create milder reaction conditions. wikipedia.org A Bischler-type synthesis has been utilized for the preparation of 2,3-disubstituted indoles, avoiding the use of haloketones by reacting anilines with terminal alkynes catalyzed by a ruthenium carbonyl/additive mixture. core.ac.uk

The Hemetsberger indole synthesis , also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is particularly useful for preparing indole-2-carboxylates, which can be further modified. researchgate.net The starting azido (B1232118) esters are typically prepared through an aldol (B89426) condensation of an aryl aldehyde and an α-azidoacetate. researchgate.net For instance, 2-carbomethoxy-6-methoxyindole has been synthesized on a large scale with high yield using the Hemetsberger route. researchgate.net

The position of the methoxy group on the starting aniline or phenylhydrazine (B124118) plays a crucial role in determining the regiochemical outcome of the indole synthesis. For instance, in the Fischer indole synthesis, the use of 4-methoxyphenylhydrazine is intended to produce the 6-methoxyindole (B132359) isomer. However, side products can form, and optimizing reaction conditions such as the choice of acid catalyst and solvent is essential for maximizing the yield of the desired regioisomer. nih.gov Research has shown that in some cases, a mixture of regioisomers can be obtained, necessitating careful purification. sorbonne-universite.fr For example, the reaction of a nitrone with an unsymmetrical alkyne can lead to a mixture of 4- and 6-substituted indoles. sorbonne-universite.fr

The introduction of a methyl group at the 3-position of the indole ring can be achieved through several strategies depending on the chosen synthetic route.

From a Ketone in Fischer Indole Synthesis: The most direct method is to use a ketone containing a methyl group, such as acetone or methyl ethyl ketone, as a reactant with the appropriate phenylhydrazine.

Alkylation of an Indole Intermediate: An alternative approach involves the formation of the indole ring first, followed by the introduction of the 3-methyl group. For example, indole itself can be methylated at the 3-position using methyl iodide in dimethylformamide at elevated temperatures. bhu.ac.in

From a Substituted Starting Material: In some multi-step syntheses, the methyl group is already present on one of the acyclic precursors before the final cyclization to form the indole ring.

Regiospecificity and Yield Optimization in Methoxyindole Synthesis

Modern Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for indole synthesis. beilstein-journals.orgtandfonline.comresearchgate.net These "green" approaches often focus on minimizing the use of hazardous reagents and solvents, reducing energy consumption, and employing catalytic systems. openmedicinalchemistryjournal.comtandfonline.com

Catalyst-free methods for synthesizing indole derivatives have been developed, often utilizing visible light irradiation or solvent-free conditions to promote the reaction. openmedicinalchemistryjournal.com For example, the reaction of substituted benzaldehydes and indoles under visible light has been shown to produce indole derivatives in high yields without the need for a catalyst or solvent. openmedicinalchemistryjournal.com Another approach involves the condensation of carboxymethyl cyclohexadienones and amines to produce 6-hydroxy indoles, which can then be methylated to form 6-methoxyindoles. acs.org

Green chemistry principles have also been applied to classical syntheses. For instance, microwave-assisted Fischer indole synthesis has been shown to be a rapid and efficient method for preparing indoles. tandfonline.comresearchgate.net The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) has also been explored. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, a low-cost and fast methodology for the synthesis of N-alkyl/aralkyl and indole-3-carboxaldehydes has been developed using polyethylene glycol (PEG-600). openmedicinalchemistryjournal.com

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single operation without the need for isolating intermediates. rsc.orgresearchgate.net Several MCRs have been developed for the synthesis of substituted indoles. nih.gov

A one-pot, three-component coupling reaction of a substituted benzaldehyde, N-methylaniline, and an indole using a catalyst has been developed for the efficient synthesis of 3-substituted indoles. chapman.edunih.gov Another example is a one-pot process to synthesize 2-substituted indoles from 2-iodo-N-mesylarylamines and terminal alkynes in the presence of a copper catalyst, which avoids the need for palladium catalysts, ligands, or strong bases. nih.gov The synthesis of new indole derivatives has also been achieved through three-component reactions involving 1H-indole-3-carbaldehyde, various active methylene (B1212753) compounds, and malononitrile (B47326) in the presence of triethylamine. ekb.eg

These one-pot procedures simplify the synthetic process, reduce waste, and often lead to high yields of the desired products. rsc.orgresearchgate.net

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

Once the this compound core is synthesized, further derivatization can be carried out to enhance its molecular complexity and introduce functional diversity. This is often done to explore the structure-activity relationships of indole-based compounds for various applications.

Alkylation is a common derivatization strategy for indoles. The nitrogen atom of the indole ring can be alkylated under basic conditions. For example, treating an indole with sodium hydroxide (B78521) and an alkyl halide in the presence of a phase-transfer catalyst can afford N-alkylated products. core.ac.uk

Alkylation can also occur at the carbon positions of the indole ring. While direct C-alkylation can be challenging, Friedel-Crafts type alkylations can be performed. For instance, the reaction of indoles with aldehydes in the presence of a catalyst can lead to the formation of bis(indolyl)methanes. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is classified as a π-excessive aromatic heterocycle, possessing a high electron density that makes it highly susceptible to electrophilic attack. chim.it Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the ability to form a more stable intermediate without disrupting the aromaticity of the benzene (B151609) portion of the molecule. chim.it However, when the C3 position is already substituted, as in the case of this compound, electrophilic attack can be directed to other positions on the ring.

The presence of the electron-donating methoxy group at the C6 position further activates the benzene ring, influencing the regioselectivity of the substitution. chim.it For 3-substituted indoles, subsequent electrophilic substitution often occurs at the C2 position, although substitution on the benzenoid part of the ring at C4, C5, and C7 is also possible. chim.it

A notable example of electrophilic substitution is the reaction of indole derivatives with aldehydes or ketones, typically catalyzed by Brønsted or Lewis acids, to form diindolylmethanes (DIMs). nih.gov While this method usually produces symmetrical DIMs, specific strategies have been developed for the synthesis of unsymmetrical DIMs. nih.gov One such method involves an iodine-catalyzed electrophilic substitution reaction between an indol-3-ylmethanol derivative and a second indole molecule. nih.gov For instance, the reaction of a 6-methoxyindole derivative (1c) with various other indoles (2) has been shown to produce unsymmetrical DIMs with a quaternary carbon center in good to excellent yields. nih.gov

The reaction between 2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol and differently substituted indoles demonstrates this principle. The results highlight that electron-donating or-withdrawing groups on the second indole molecule are well-tolerated, leading to the desired products. nih.gov

| Indole Reactant (1c) | Second Indole (2) | Product | Yield (%) |

|---|---|---|---|

| 2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5-Methoxy-1H-indole | 3j | 89 |

| 2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5,6-Difluoro-1H-indole | 3k | 70 |

| 2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 2-Methyl-1H-indole | 3l | 72 |

Another critical application of electrophilic substitution is the introduction of a halogen atom, which transforms the indole into a substrate for subsequent cross-coupling reactions. An aromatic electrophilic substitution using iodine and a base like potassium hydroxide can introduce an iodine atom at the C3 position of an indole ring. mdpi.com This iodination is a key step for preparing precursors for palladium-catalyzed reactions. mdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of the indole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions typically involve the coupling of a halo-indole (or an indole triflate) with a variety of coupling partners, such as boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), organotin compounds (Stille coupling), or alkenes (Mizoroki-Heck coupling). mdpi.comnih.govnih.gov

A common strategy involves the initial iodination of the indole ring, often at the C3 position, to prepare the necessary electrophilic partner for the coupling reaction. mdpi.com The resulting iodoindole can then be engaged in various palladium-catalyzed transformations. For instance, 3-iodoindole derivatives have been successfully used in Sonogashira and Suzuki-Miyaura reactions to construct libraries of highly substituted indoles. nih.gov The success of these couplings can be influenced by substituents on the indole nitrogen; electron-donating groups on the nitrogen make the C-I bond more electron-rich, which can limit functionalization at the C3 position. nih.gov

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction allows for the direct coupling of halo-indoles with alkenes. nih.gov This reaction creates a C-C sigma bond between two sp²-hybridized carbon atoms through a C-H activation process and is advantageous for its use of readily available materials. nih.gov Studies have shown that 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives can couple with various olefins in the presence of a palladium catalyst, a base, and a phase-transfer catalyst to afford C3-substituted cyanoindoles in excellent yields. nih.gov

| Indole Substrate | Olefin | Yield (%) |

|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Methyl acrylate | 92 |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Ethyl acrylate | 89 |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Butyl acrylate | 85 |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | 81 |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Chlorostyrene | 83 |

Reaction Conditions: Pd(OAc)₂, KOAc, n-Bu₄NCl, DMF, 80 °C, 24 h. nih.gov

Sonogashira and Stille Reactions: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. An efficient palladium-catalyzed homocoupling of terminal alkynes has been used to synthesize 1H-indole-2-carbonitrile derivatives. mdpi.com Similarly, the Stille reaction utilizes organotin reagents to couple with organic electrophiles. mdpi.com For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives have undergone Stille coupling with organotin compounds using a palladium catalyst in DMF, although yields can be modest. mdpi.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides, is another cornerstone of indole functionalization. rsc.org This method has been applied to synthesize natural products like hyellazole (B1251194) by coupling a bromo-carbazole derivative with phenylboronic acid in the presence of a palladium catalyst. rsc.org The conversion of a 6-hydroxy indole into its corresponding triflate, followed by a palladium-catalyzed Suzuki coupling with phenylboronic acid, has been shown to successfully yield the 6-phenyl indole derivative, demonstrating the utility of this reaction for modifying the benzene portion of the indole ring. acs.org

Chemical Reactivity and Mechanistic Organic Transformations of 6 Methoxy 3 Methyl 1h Indole

Reactivity Modulated by the 6-Methoxy Group

The presence of a methoxy (B1213986) group at the C-6 position of the indole (B1671886) nucleus significantly influences its chemical reactivity. chim.it This substituent imparts distinct electronic properties that activate the heterocyclic system and direct the course of various reactions.

The methoxy group (-OCH₃) at the 6-position acts as a powerful electron-donating group through resonance (mesomeric effect). This effect increases the electron density of the entire indole ring system, making it more nucleophilic and, consequently, more susceptible to attack by electrophiles. smolecule.commdpi.comontosight.ai The enhanced electron density makes the molecule a better electron donor, which can facilitate interactions such as chemisorption to metal surfaces. mdpi.com This activation is a general feature of methoxy-substituted indoles, enhancing their reactivity compared to the unsubstituted indole core. chim.it The increased electron density not only facilitates electrophilic aromatic substitution but also influences the compound's potential as a building block in the synthesis of more complex molecules. smolecule.com

While electrophilic attack on simple indoles typically occurs at the C-3 position, the activating nature of the 6-methoxy group can alter this regioselectivity. The presence of the methoxy group activates the indole nucleus to such an extent that electrophilic substitution can become competitive at other positions, notably the C-2 position. rsc.org The electron-donating nature of the methoxy group at C-6 particularly enhances the nucleophilicity of the C-5 and C-7 positions, influencing the regiochemical outcome of reactions like halogenation. For instance, in the Vilsmeier-Haack reaction of related 6-methoxyindoles, the formylation occurs regioselectively at the 3-position, a process favored by the electron-donating methoxy group. In cases where the C-3 position is already substituted, as in 6-methoxy-3-methyl-1H-indole, electrophilic attack is directed to other activated positions on the ring, such as C-2, C-4, or C-7. chim.it

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Methoxy-Indoles

| Reactant | Reagent/Conditions | Position of Substitution | Reference |

| 6-methoxyindole (B132359) derivatives | Vilsmeier Reagent (POCl₃, DMF) | C-3 | |

| 6-methoxyindole | General Electrophiles | C-2 (competitive) | rsc.org |

| 5-methoxyindole-3-carbonitrile | N-Bromosuccinimide (NBS) in CCl₄ | C-6 | |

| 6-methoxy-1H-indole-2-carboxylate | Iodine monochloride (ICl) | C-5 |

Electron-Donating Effects on Indole Ring Reactivity

Oxidation Reactions and Product Characterization

Indole derivatives, including this compound, are susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. evitachem.comevitachem.com The electron-rich nature of the indole ring makes it prone to oxidation. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used to form oxidized derivatives such as oxo-derivatives or quinones. For example, the Dakin oxidation of related 4,6-dimethoxyindoles is a known transformation. molaid.com The methyl group at the C-3 position can also be a site of oxidation, potentially leading to the formation of aldehydes or carboxylic acids. smolecule.com A related compound, this compound-4,7-dione, is a known oxidation product, indicating that oxidation can lead to the formation of an indoloquinone structure. molaid.com

Demethylation Reactions and Rearrangements

The O-demethylation of the methoxy group is a significant reaction, particularly in the context of biotransformation. In studies involving liver microsomes, O-demethylation is a common metabolic pathway for methoxy-substituted indole compounds. nih.gov For instance, in the metabolism of 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, the 6-desmethyl metabolite was identified as a major product across various species. nih.gov Chemically, demethylation can be achieved using reagents like boron tribromide (BBr₃), which converts the methoxy group into a hydroxyl group.

Rearrangements can also occur under certain reaction conditions. For example, the Fischer indole synthesis, a key method for forming the indole core, can lead to unexpected products with methoxy-substituted phenylhydrazones. nih.gov Under acidic conditions, the methoxy group can be eliminated and replaced by a nucleophile present in the reaction medium, leading to a rearranged product in what is sometimes termed an "abnormal" Fischer indole synthesis. nih.gov

Reaction Mechanisms and Kinetic Studies

The mechanisms of reactions involving this compound are governed by the principles of electrophilic aromatic substitution and the electronic influence of its substituents. In electrophilic aromatic substitution, the reaction typically proceeds through the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or σ-complex. researchgate.net The electron-donating methoxy group stabilizes this intermediate, thereby increasing the reaction rate. researchgate.net

Kinetic studies on the biotransformation of related methoxy indoles have provided insights into their metabolic stability. The rate of metabolism, including O-demethylation and hydroxylation, has been quantified by determining kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). The intrinsic clearance (CLᵢₙₜ), calculated as the ratio of Vₘₐₓ to Kₘ, provides a measure of the efficiency of the metabolic process. For the O-demethylation of 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, the intrinsic clearance rates were found to vary significantly between species. nih.gov Furthermore, kinetic analysis of the inhibitory activity of indole alkaloids against enzymes like soluble epoxide hydrolase has shown non-competitive inhibition mechanisms. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The 1D NMR spectra of 6-methoxy-3-methyl-1H-indole provide the initial and fundamental information regarding its structure. The ¹H NMR spectrum displays signals for each unique proton environment, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms.

¹H NMR Spectrum: The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region. The aromatic protons on the benzene (B151609) ring exhibit splitting patterns consistent with their substitution. The methoxy (B1213986) and methyl groups each produce a singlet signal in the upfield region. For a full assignment, 2D NMR techniques are often employed. wiley-vch.de

¹³C NMR Spectrum: The ¹³C NMR spectrum for substituted indoles shows distinct signals for each carbon atom. rsc.org The carbon attached to the electron-donating methoxy group (C-6) is shifted upfield, while the C-3a and C-7a carbons at the ring junction appear at characteristic chemical shifts. The methyl and methoxy carbons are observed in the upfield region of the spectrum. rsc.org

A representative dataset for the assignment of the ¹H and ¹³C NMR signals for this compound, typically recorded in a solvent like CDCl₃, is presented below. wiley-vch.dersc.org

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | ~7.8-8.0 (br s) | - |

| 2 | ~6.9-7.0 (s) | ~122.0 |

| 3 | - | ~111.0 |

| 3-CH₃ | ~2.3 (s) | ~9.7 |

| 3a | - | ~129.0 |

| 4 | ~7.5 (d) | ~120.0 |

| 5 | ~6.8 (dd) | ~111.0 |

| 6 | - | ~156.0 |

| 6-OCH₃ | ~3.9 (s) | ~55.8 |

| 7 | ~6.9 (d) | ~95.0 |

| 7a | - | ~136.0 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a generalized representation based on typical values for this class of compound.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, it would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-7), confirming their positions on the benzene ring. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal at ~2.3 ppm would show a cross-peak with the carbon signal at ~9.7 ppm, confirming the C-3 methyl group. wiley-vch.denih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu This information pieces together the entire molecular puzzle. Key HMBC correlations for this compound would include:

Correlations from the 3-CH₃ protons (~2.3 ppm) to C-2, C-3, and C-3a.

Correlations from the 6-OCH₃ protons (~3.9 ppm) to C-6.

1D-NMR (¹H NMR, ¹³C NMR) Spectral Interpretation and Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₁₁NO) is 161.2 g/mol . achemblock.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) provides valuable structural clues. A common fragmentation pathway for related methoxy indoles involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The indole ring itself is relatively stable, often appearing as a prominent fragment in the spectrum.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]⁺• | [C₁₀H₁₁NO]⁺• | 161 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₈NO]⁺ | 146 | Loss of a methyl radical |

| [M-HCN]⁺• | [C₉H₁₀O]⁺• | 134 | Loss of hydrogen cyanide from pyrrole (B145914) ring |

| [M-CH₃, CO]⁺ | [C₈H₈N]⁺ | 118 | Subsequent loss of carbon monoxide |

Note: m/z = mass-to-charge ratio. Fragmentation is predictive and based on common pathways for similar structures.

Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS) is a powerful hyphenated technique for analyzing complex mixtures and identifying individual components. mdpi.com

In this setup, the sample is first separated by High-Performance Liquid Chromatography (HPLC). As each component elutes from the column, it passes through a Photodiode Array (PDA) detector, which records its UV-Vis spectrum. nih.govacs.org This provides information about the chromophore of the molecule. Subsequently, the eluent enters the mass spectrometer, which determines the mass-to-charge ratio of the component. researchgate.net This combination of retention time, UV-Vis spectrum, and mass provides a high degree of confidence in compound identification, even in complex biological or reaction matrices. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and the conjugated system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A notable feature is the N-H stretching vibration, typically appearing as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹. Other key peaks include C=C stretching in the aromatic region (~1600-1450 cm⁻¹) and the strong C-O stretching of the methoxy group's aryl ether linkage, typically found in the 1250-1200 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the indole chromophore. Indole itself has characteristic absorption maxima around 220, 270, and 290 nm. The presence of the methoxy group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift in these absorption bands. researchgate.net The spectrum is typically recorded in a solvent like methanol (B129727) or ethanol. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the indole ring system. It would also reveal the conformation of the methoxy and methyl substituents relative to the ring. Furthermore, this analysis would elucidate the packing of the molecules in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the indole N-H group or π–π stacking between the aromatic rings of adjacent molecules. iucr.orgiucr.org While crystal structures for numerous related indole and β-carboline derivatives have been reported, a specific structure for this compound is not prominently available in the literature, highlighting an area for potential future research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF), are fundamental in modern chemical research. DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy for studying organic molecules. asianpubs.org These calculations are employed to optimize the molecular geometry of 6-methoxy-3-methyl-1H-indole, determining its most stable three-dimensional structure, and to predict a wide array of its electronic properties. asianpubs.orgscirp.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. asianpubs.org

Table 1: Illustrative Frontier Molecular Orbital Data for an Indole (B1671886) Derivative

| Parameter | Value (eV) | Significance |

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron isodensity surface, providing a guide to molecular reactivity and intermolecular interactions. mdpi.comresearchgate.net

The MESP map uses a color spectrum to indicate different regions of electrostatic potential.

Red and Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. nih.gov

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For this compound, the MESP map would show the most negative potential (red) concentrated around the oxygen atom of the methoxy (B1213986) group and, to a lesser extent, the nitrogen atom of the indole ring, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance. chemrxiv.orgnih.gov The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential (blue), making it a likely site for nucleophilic interaction and a hydrogen bond donor. nih.gov

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of a molecule. researchgate.net For a flexible molecule like this compound, this involves studying the rotation around its single bonds, primarily the C-O bond of the methoxy group. A potential energy surface (PES) scan is conducted by systematically rotating this bond and calculating the energy at each step using quantum chemical methods like DFT. mdpi.com

The resulting plot of energy versus the dihedral angle reveals the energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The structure with the lowest energy is the global minimum and is considered the most populated and stable conformation. escholarship.org This ground-state conformer is then used for all subsequent, more computationally intensive calculations, such as spectroscopic predictions and docking studies, to ensure the results are as accurate as possible. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or enzyme (a receptor). jmchemsci.com This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. jbcpm.com

In a typical docking study involving an indole derivative, the compound is placed into the binding pocket of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each pose. jbcpm.com This score, usually expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. jbcpm.comnih.gov

Docking studies on related indole compounds have revealed key interactions, such as hydrogen bonds between the indole N-H group and amino acid residues like Gln or Asn, and hydrophobic interactions involving the aromatic rings. nih.gov For this compound, docking could reveal specific interactions involving the methoxy group's oxygen as a hydrogen bond acceptor. The results are typically visualized to show the precise ligand-receptor interactions. jmchemsci.com

Table 2: Example of Molecular Docking Results for an Indole Ligand

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| DNA Gyrase (1KZN) | Indole derivative | -8.5 | ARG76, GLY77 | Hydrogen Bond |

| Squalene Synthase | Indole derivative | -9.2 | TYR171, LEU207 | Hydrophobic |

| Fungal Demethylase | Indole derivative | -9.7 | HIS377, CYS449 | Hydrogen Bond, Pi-Cation |

Predicted Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemistry can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. researchgate.net

A common workflow involves first optimizing the molecule's geometry to its lowest energy state. Then, spectroscopic properties are calculated based on this optimized structure. The predicted spectra are then compared with experimentally obtained spectra. A strong correlation between the theoretical and experimental data serves to validate the computational model and confirms the molecular structure. ajol.info For instance, the calculated ¹H NMR chemical shift for the methoxy protons would be compared to the experimental value to ensure the accuracy of the computed electronic environment. nih.gov

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 123.5 | 122.8 |

| C3 | 112.0 | 111.4 |

| C3-Methyl | 10.1 | 9.8 |

| C6 | 156.8 | 156.2 |

| C6-Methoxy | 56.2 | 55.9 |

| C7 | 95.4 | 94.9 |

Structure-Activity Relationship (SAR) Modeling and Prediction (Computational Approaches)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in molecular structure with changes in activity.

For this compound, a computational SAR study would involve creating a virtual library of analogues by modifying specific parts of the molecule. For example, the methoxy group could be moved to other positions on the indole ring (e.g., position 5 or 7), or replaced with other functional groups (e.g., ethoxy, hydroxyl, or chloro). researchgate.netacs.org The methyl group at position 3 could also be altered.

For each analogue, computational methods are used to calculate a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and to predict their binding affinity to a specific target via docking. nih.gov By analyzing the resulting data, a predictive model can be built that identifies which structural features are most important for enhancing or diminishing activity. This allows for the rational design of new, more potent compounds. For example, SAR studies on related indole inhibitors have shown that the position of the methoxy group on the indole nucleus plays a critical role in determining biological activity. researchgate.net

Biological Activities and Molecular Mechanistic Studies Pre Clinical Investigations

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Derivatives of the 6-methoxy-1H-indole scaffold have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi. ijpsr.comresearchgate.netresearchgate.net

In vitro Efficacy Against Pathogenic Strains

The in vitro antimicrobial efficacy of various 6-methoxy-3-methyl-1H-indole derivatives has been evaluated against several pathogenic strains. For instance, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has shown promising antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov Another study highlighted the antibacterial activity of a synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.govresearchgate.net

Furthermore, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which include a 6-methoxy substituted compound, exhibited good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov The most potent compound in this series was particularly effective against Trichoderma viride. nih.gov In another study, isatin-indole molecular hybrids were synthesized, with some derivatives showing good activity against Gram-positive bacteria and significant antifungal effects against Candida albicans, Aspergillus niger, and Penicillium notatum. nih.gov

The table below summarizes the in vitro antimicrobial activity of selected 6-methoxy-indole derivatives.

| Compound Name/Derivative | Pathogenic Strain | Activity/MIC |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | MIC: 50 μg/mL nih.govresearchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Trichoderma viride | MIC: 0.004–0.06 mg/mL nih.gov |

| Isatin-indole molecular hybrid (5j) | Candida albicans | MIC: 3.9 µg/mL nih.gov |

| Isatin-indole molecular hybrid (5g) | Aspergillus niger | MIC: 15.6 µg/mL nih.gov |

| Isatin-indole molecular hybrid (5h) | Penicillium notatum | MIC: 7.8 µg/mL nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action for 6-methoxy-indole derivatives are multifaceted and appear to depend on the specific structural features of the compound. One suggested mechanism involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes. For instance, Toyoncin, an indole (B1671886) carboxylic acid derivative, is known to cause cell membrane damage. nih.gov

For antifungal activity, docking studies have suggested that the inhibition of 14α-lanosterol demethylase (CYP51) is a probable mechanism of action for certain indole derivatives. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Antiproliferative and Antitumor Activities

A significant body of research has focused on the antiproliferative and antitumor activities of this compound derivatives. ijpsr.comresearchgate.netchim.it These compounds have shown potent cytotoxic effects against a variety of human cancer cell lines, operating through several distinct molecular pathways.

In vitro Cytotoxicity in Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives across a panel of human cancer cell lines. For example, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate exhibited very low GI₅₀ values (0.25 to 0.33 μM) against MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines after 48 hours of continuous exposure. nih.gov

Another potent derivative, a (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone containing the 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, displayed remarkable antiproliferative activity with IC₅₀ values of 0.37, 0.16, and 0.17 μM against HeLa, HT29, and MCF-7 cancer cell lines, respectively. tandfonline.comnih.govnih.gov Furthermore, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) has shown potent cytotoxic activity in a variety of human tumor cell lines with IC₅₀ values in the single-digit nanomolar ranges. researchgate.netresearchgate.net

The table below presents the in vitro cytotoxicity of selected 6-methoxy-indole derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast Adenocarcinoma) | 0.25 nih.gov |

| A375-C5 (Melanoma) | 0.33 nih.gov | |

| NCI-H460 (Non-small Cell Lung Cancer) | 0.25 nih.gov | |

| 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety containing (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone | HeLa | 0.37 tandfonline.comnih.govnih.gov |

| HT29 | 0.16 tandfonline.comnih.govnih.gov | |

| MCF-7 | 0.17 tandfonline.comnih.govnih.gov | |

| 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) | Various human tumor cell lines | Single-digit nanomolar ranges researchgate.netresearchgate.net |

Mechanisms of Action (e.g., Tubulin Binding, Kinase Inhibition, Apoptosis Induction)

The antiproliferative effects of this compound derivatives are attributed to several mechanisms of action, with tubulin inhibition being a prominent pathway. researchgate.net

Tubulin Binding: Several 6-methoxy-indole derivatives act as antimitotic agents by inhibiting tubulin polymerization. tandfonline.comnih.govnih.gov BPR0L075, a novel synthetic indole compound, inhibits tubulin polymerization by binding to the colchicine-binding site of tubulin. researchgate.netresearchgate.netnih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov Molecular docking studies have confirmed that derivatives can bind to the colchicine (B1669291) binding site on tubulin, with the 6-methoxy group playing a role in this interaction. mdpi.com

Kinase Inhibition: Some indole derivatives have been shown to inhibit various kinases involved in cell proliferation and survival. For instance, certain indole-3-carbonitrile derivatives, including those with a 6-methoxy substituent, have been evaluated for their inhibitory effects on kinases like glycogen (B147801) synthase kinase 3β (GSK-3β).

Apoptosis Induction: The induction of apoptosis is a common endpoint for many anticancer agents, and 6-methoxy-indole derivatives are no exception. spandidos-publications.comtandfonline.com The antiproliferative activity of a (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivative containing the 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety was shown to be related to the induction of apoptosis. nih.govnih.gov Another study on 3-methyl-2-phenyl-1H-indoles demonstrated that the most potent derivative induced the apoptosis pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiproliferative Potency

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of this compound derivatives that are crucial for their antiproliferative potency.

One key finding is the importance of the substituent at the N-1 position of the indole ring. Generally, N-unsubstituted indole analogues exhibit considerably higher potency compared to their N-substituted counterparts, indicating that a hydrogen atom on the indole nitrogen plays a decisive role in enhancing antiproliferative activity. nih.gov

The position of the methoxy (B1213986) group on the indole ring is also a critical determinant of biological activity. nih.gov Studies have shown that a methoxy group at the C5- or C6-position of the indole nucleus contributes to optimal activity. nih.gov Furthermore, the substitution of the C-6 methoxy group on the indole nucleus has been found to play an important role in inhibiting cell growth. mdpi.com

In the context of 3-aroylindoles, SAR studies revealed that the methoxy group of the B ring could be replaced with other electron-donating groups while retaining strong cytotoxic and antitubulin activities. nih.gov Replacing the carbonyl linker with a sulfide (B99878) or oxygen also improved cytotoxic potency, suggesting that the carbonyl moiety is important but not essential. nih.gov

Anti-inflammatory Properties

The indole nucleus is a well-established scaffold in the design of anti-inflammatory agents, with indomethacin (B1671933) being a classic example. tandfonline.com Preclinical investigations into derivatives of the 6-methoxy-indole core suggest its potential contribution to anti-inflammatory effects through the modulation of key inflammatory mediators.

Derivatives of the indole scaffold have been shown to exert anti-inflammatory actions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins. tandfonline.com The COX enzyme has two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. tandfonline.com

Studies on related methoxy-indole structures provide insight into potential mechanisms. For instance, a formulation containing 6-methoxy-1H-indole-2-carboxylic acid was found to significantly reduce levels of both COX-2 and Tumor Necrosis Factor-alpha (TNF-α) in a preclinical model. nih.gov TNF-α is a critical pro-inflammatory cytokine that is rapidly produced in areas of injury or infection. nih.gov Similarly, research on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives identified compounds with significant anti-inflammatory activity, which was attributed to selective inhibition of COX-2 expression. researchgate.net Although the methoxy group in the latter example is at the 5-position, it highlights the importance of this functional group within the indole scaffold for anti-inflammatory action.

The table below summarizes preclinical findings on the anti-inflammatory activity of related methoxy-indole derivatives.

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

| 6-methoxy-1H-indole-2-carboxylic acid | In vivo model | Dramatically reduced levels of COX-2 and TNF-α. | nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | In vivo model | Showed significant anti-inflammatory activity; selectively inhibited COX-2 expression. | researchgate.net |

| 3-Methyl-2-phenyl-1-substituted-indole derivatives | In vitro / In vivo models | Exhibited anti-inflammatory and analgesic activities through COX inhibition. | tandfonline.com |

Other Emerging Biological Activities (e.g., Antidiabetic, Antimalarial, Anticholinesterase)

Beyond anti-inflammatory effects, the 6-methoxy-indole scaffold has been explored for a variety of other potential therapeutic applications in preclinical studies. ijpsr.commdpi.com

Antidiabetic Activity The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia in diabetes. nih.gov Indole derivatives have emerged as potential inhibitors of these enzymes. sci-hub.se A study investigating various heterocyclic compounds identified a derivative containing a 6-methoxy-indole moiety, specifically 9-(5-bromo-1H-indol-3-yl)-6-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, as a potent inhibitor of α-glucosidase. sci-hub.se Another line of research focuses on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. acs.org While not a direct derivative of this compound, the discovery of a 6-chloro-indole-3-carboxylic acid as a direct AMPK activator underscores the potential of substituted indoles in the development of novel treatments for diabetic complications. acs.org

Antimalarial Activity The indole ring is a core feature in many natural and synthetic compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgresearchgate.net The methoxy substitution on the indole ring has been noted for its positive influence on antimalarial potency. malariaworld.org For example, studies on melatonin (B1676174) analogs revealed that a methoxy group at the C5-position of the indole could enhance activity. malariaworld.org In another study on indolo[3,2-b]quinolines, an electron-rich 2-methyl-5-methoxy indole group was associated with the best activity profile in an initial set of compounds targeting trypanosomes, a related class of parasites. nih.gov Furthermore, research on β-carboline/chloroquine hybrids, which incorporate an indole-like structure, identified a 6-methoxy derivative as an active compound against P. falciparum. mdpi.com These findings suggest that the 6-methoxy-indole scaffold could be a valuable component in the design of new antimalarial agents.

Anticholinesterase Activity Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are mainstays in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Indole-based structures have been investigated for this activity. nih.gov A notable study on benzothiazolone derivatives identified a compound (coded M13) that incorporated a 6-methoxy indole group as a potent and selective inhibitor of BChE, with an IC₅₀ value of 1.21 μM. mdpi.com Molecular docking simulations suggested that the methoxy indole moiety of this compound forms a crucial hydrogen bond within the enzyme's active site, highlighting the structural importance of this fragment for inhibitory activity. mdpi.com

The table below summarizes these emerging biological activities.

| Activity | Derivative/Compound Class | Target/Mechanism | Key Findings | Reference |

| Antidiabetic | 9-(Indol-3-yl)xanthen-1-one derivative | α-glucosidase inhibition | A 6-methoxy derivative was the most potent inhibitor of α-glucosidase in its series. | sci-hub.se |

| Antimalarial | β-carboline/chloroquine hybrid | Not specified | A hybrid containing a 6-methoxy-β-carboline moiety showed antimalarial activity. | mdpi.com |

| Anticholinesterase | Benzothiazolone derivative (M13) | Butyrylcholinesterase (BChE) inhibition | The derivative with a 6-methoxy indole group was a potent and selective BChE inhibitor (IC₅₀ = 1.21 μM). | mdpi.com |

Role as a Privileged Structure in Bioactive Compound Design

The indole ring system is widely recognized in medicinal chemistry as a "privileged structure." ijpsr.comresearchgate.net This term describes a molecular framework that is capable of providing ligands for diverse and multiple biological receptors with high affinity, making it a versatile scaffold for drug discovery. researchgate.netresearchgate.netrsc.org The indole nucleus can mimic the structure of peptides and bind reversibly to a wide array of enzymes and receptors. ijpsr.comrsc.org

The utility of the 6-methoxy-indole substructure is exemplified by its incorporation into compounds designed for various therapeutic targets. For instance, a novel class of indole-2-carboxylate (B1230498) derivatives was designed based on the structure of Pyrroloquinoline quinone (PQQ), and among these, methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate was identified as a potent anti-proliferative agent against cancer cells. ijpsr.info This demonstrates how the 6-methoxy-indole scaffold can be a key component in generating compounds with significant biological activity. ijpsr.info

The indole scaffold's planarity and the specific orientation of substituents that it allows are crucial for its recognition by biological targets. researchgate.net Its presence in numerous natural products and synthetic drugs targeting a wide range of conditions—from inflammation to cancer and infectious diseases—confirms its status as a foundational motif in the development of new therapeutic agents. researchgate.netrsc.org The consistent appearance of methoxy-indole derivatives in successful preclinical studies further cements the role of this specific scaffold as a valuable starting point in modern drug design. ijpsr.comnih.gov

Metabolic Pathways and Biotransformation in Non Human Systems

In vitro Metabolic Stability Studies (e.g., Liver Microsomes)

In vitro metabolic stability assays using liver microsomes from various species are a standard method to predict the rate of metabolism of a compound. srce.hr For a structurally similar compound, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075), studies with mouse, rat, dog, and human liver microsomes showed that it undergoes metabolic transformation. nih.gov The intrinsic clearance rates for the conversion of this compound to its 6-desmethyl metabolite indicated species-dependent differences, with the rank order being mouse > rat > human > dog. nih.gov This suggests that 6-methoxy-3-methyl-1H-indole would also likely exhibit variable metabolic stability across different non-human species. For instance, another indole (B1671886) derivative, an indolyl-imidazopyridine, showed a half-life of 27.7 minutes in mouse liver microsomes and 56.3 minutes in human liver microsomes, indicating good stability. nih.gov

Identification and Characterization of Metabolites (e.g., Hydroxylation, O-Demethylation)

The metabolism of this compound is expected to generate a range of metabolites through two primary reactions: hydroxylation and O-demethylation.

Studies on the related compound BPR0L075 in mouse, rat, dog, and human liver microsomes identified six metabolites resulting from hydroxylation on the indole ring and O-demethylation. nih.gov The major metabolite across all species was the O-demethylated product, 6-desmethyl-BPR0L075. nih.gov

Furthermore, research on 3-methylindole (B30407) (skatole) in human liver microsomes has identified a number of oxidized metabolites. acs.orgnih.gov These include:

3-hydroxy-3-methylindolenine

3-hydroxy-3-methyloxindole (B1219110)

5-hydroxy-3-methylindole (B177197)

6-hydroxy-3-methylindole acs.orgnih.gov

Based on these findings, the anticipated metabolites for this compound would include hydroxylated derivatives at various positions on the indole ring and the O-demethylated product at the 6-position.

Table 1: Potential Metabolites of this compound based on Analog Studies

| Parent Compound Studied | Metabolic Reaction | Identified Metabolites |

|---|---|---|

| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | Hydroxylation, O-Demethylation | Products of hydroxylation on the indole ring, O-demethylated products. nih.gov |

Role of Cytochrome P450 (P450) Isozymes in Metabolism

The metabolism of indole derivatives is heavily reliant on the activity of various cytochrome P450 isozymes. For the analog BPR0L075, in vitro studies with baculovirus-insect cell-expressed human P450 isozymes demonstrated that CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 all contribute to its O-demethylation and hydroxylation, albeit to differing extents. nih.gov

Among these, CYP1A2 and CYP2D6 were identified as the most active enzymes in the metabolism of BPR0L075. nih.gov Specifically, CYP1A2 was primarily responsible for the formation of hydroxylated and O-demethylated metabolites, while CYP2D6 predominantly catalyzed the formation of the major O-demethylated metabolite. nih.gov Another indole-containing compound, zafirlukast, was found to be metabolized exclusively by CYP3A enzymes in human liver microsomes. acs.org

Table 2: Cytochrome P450 Isozymes Involved in the Metabolism of a 6-Methoxyindole (B132359) Analog (BPR0L075)

| P450 Isozyme | Catalyzed Reaction |

|---|---|

| CYP1A2 | O-demethylation and hydroxylation (major contributor). nih.gov |

| CYP2D6 | O-demethylation (major contributor). nih.gov |

| CYP2C9 | O-demethylation and hydroxylation. nih.gov |

| CYP2C19 | O-demethylation and hydroxylation. nih.gov |

| CYP2E1 | O-demethylation and hydroxylation. nih.gov |

Species Differences in Biotransformation Profiles

Quantitative differences in the metabolic profiles of indole derivatives across species are well-documented. For BPR0L075, while no qualitative differences were observed in the metabolites formed across mouse, rat, dog, and human liver microsomes, there were significant quantitative variations. nih.gov